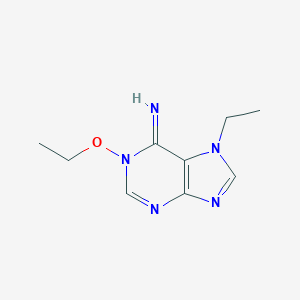![molecular formula C9H14O B061289 1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone CAS No. 173829-77-1](/img/structure/B61289.png)
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone is a chemical compound that belongs to the family of cyclobutanones. It is a chiral molecule that has two enantiomers, (R)- and (S)-1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone is not well understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that it can protect against neurodegeneration, reduce oxidative stress, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research on 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone. These include:
1. Further studies on the mechanism of action of this compound to elucidate its potential therapeutic targets.
2. Development of novel derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential applications of this compound in the development of novel materials with unique properties.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies for the treatment of various diseases.
5. Investigation of the potential synergistic effects of this compound with other drugs or natural compounds.
In conclusion, 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone is a chiral cyclobutanone that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Méthodes De Synthèse
The synthesis of 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone involves the reaction of 2-methylcyclobutanone with ethyl vinyl ether in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds through a Lewis acid-catalyzed cycloaddition of the enol ether with the carbonyl group of the cyclobutanone, followed by elimination of the ethoxy group to give the desired product.
Applications De Recherche Scientifique
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of various natural products and biologically active compounds. In materials science, it has been studied for its potential applications in the development of novel materials with unique properties.
Propriétés
Numéro CAS |
173829-77-1 |
|---|---|
Nom du produit |
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-4-9(3)6-5-8(9)7(2)10/h4,8H,1,5-6H2,2-3H3/t8-,9+/m0/s1 |
Clé InChI |
NOIXTXNVVHQUTG-DTWKUNHWSA-N |
SMILES isomérique |
CC(=O)[C@@H]1CC[C@@]1(C)C=C |
SMILES |
CC(=O)C1CCC1(C)C=C |
SMILES canonique |
CC(=O)C1CCC1(C)C=C |
Synonymes |
Ethanone, 1-(2-ethenyl-2-methylcyclobutyl)-, (1R-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




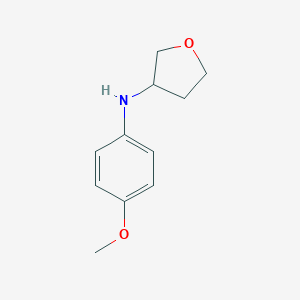
![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
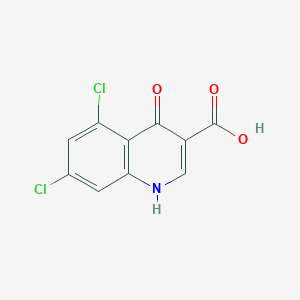
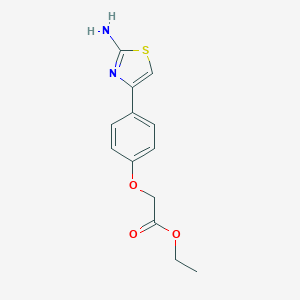
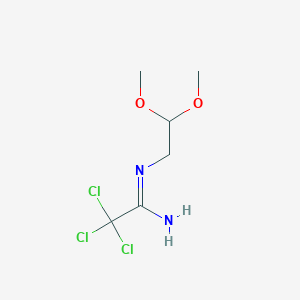


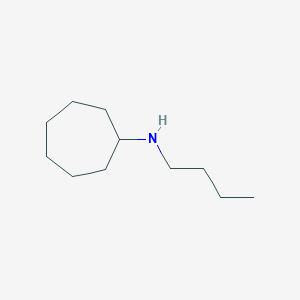
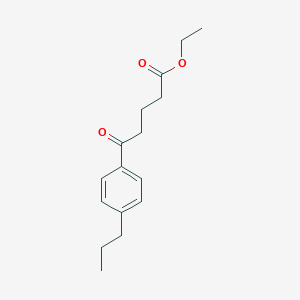
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)
